molecular formula C15H12N4O2S B483258 ethyl 4-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether CAS No. 577770-56-0

ethyl 4-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No.: B483258
CAS No.: 577770-56-0
M. Wt: 312.3g/mol
InChI Key: CTWBSLRVLSAVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. Common reagents used in the synthesis include hydrazine hydrate, carbon disulfide, and various substituted phenylhydrazines. The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for such compounds are not well-documented in public literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with diverse functionalities.

Biology

In biological research, ethyl 4-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has been investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly as potential anticancer, anti-inflammatory, and analgesic drugs.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Chlorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Bromophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of ethyl 4-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The ethoxy group on the phenyl ring may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity compared to similar compounds with different substituents.

Properties

CAS No.

577770-56-0

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O2S/c1-2-20-11-7-5-10(6-8-11)14-18-19-13(12-4-3-9-21-12)16-17-15(19)22-14/h3-9H,2H2,1H3

InChI Key

CTWBSLRVLSAVNF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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